molecular formula C17H22N6O2S B2933035 N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 941985-50-8

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Cat. No. B2933035
CAS RN: 941985-50-8
M. Wt: 374.46
InChI Key: CCGXENAUGHIPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H22N6O2S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics , the large-scale study of proteins, particularly their structures and functions. It serves as a biochemical tool for probing protein interactions and dynamics. Its molecular features allow it to interact with specific proteins, which can be useful for identifying protein function in biological processes .

Enzyme Inhibition

Due to its structural complexity, this compound may act as an enzyme inhibitor . It can bind to the active sites of enzymes, potentially inhibiting their action. This application is crucial in drug discovery and development, where enzyme inhibitors play a role in treating diseases by blocking the metabolic pathways that contribute to disease progression .

Signal Transduction Research

The compound’s ability to interact with various biochemicals makes it valuable in studying signal transduction pathways . These pathways are essential for cellular responses to external stimuli, and understanding them can lead to the development of therapies for conditions resulting from signal transduction dysregulation .

Molecular Docking Studies

In molecular docking studies , this compound can be used to simulate the interaction between small molecules and their protein targets. This helps in predicting the orientation and binding affinity of the compound to the protein, which is fundamental in rational drug design .

Pharmacokinetics and Drug Metabolism

Research involving this compound also extends to pharmacokinetics and drug metabolism . It can be used to study how drugs are absorbed, distributed, metabolized, and excreted in the body. Understanding these processes is vital for determining the appropriate dosage and delivery method for potential medications .

Therapeutic Agent Research

Lastly, the compound’s unique structure makes it a candidate for exploration as a therapeutic agent . It could be modified and optimized to enhance its efficacy and specificity for certain targets, which is a significant step in the development of new drugs .

properties

IUPAC Name

N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2S/c1-11(2)9-19-14-12-10-20-23(15(12)22-17(21-14)26-3)7-6-18-16(24)13-5-4-8-25-13/h4-5,8,10-11H,6-7,9H2,1-3H3,(H,18,24)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGXENAUGHIPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.